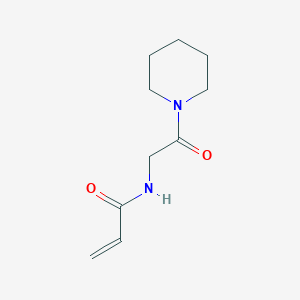
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide, commonly known as BFAA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. BFAA is a member of the dithiazepan family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of BFAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. BFAA has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. BFAA has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BFAA has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, BFAA has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. BFAA has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer. In animal models, BFAA has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the key advantages of BFAA is its potent anti-cancer activity, which has been demonstrated in a number of in vitro and in vivo studies. BFAA has also been shown to exhibit a favorable toxicity profile, with no significant adverse effects observed in animal models. However, one of the limitations of BFAA is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on BFAA. One area of interest is the development of more efficient synthesis methods that can yield higher purity and higher yields of BFAA. Another area of interest is the investigation of the mechanisms underlying the anti-cancer activity of BFAA, which could lead to the development of more effective cancer therapies. Additionally, the potential use of BFAA in the treatment of other diseases, such as neurodegenerative disorders, warrants further investigation.
Synthesis Methods
BFAA can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with 1,2,5-dithiazepane-5-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of BFAA has been optimized to yield high purity and high yields.
Scientific Research Applications
BFAA has been extensively studied for its potential applications in the treatment of various diseases. One of the primary areas of research has been in the field of cancer therapy, where BFAA has been shown to exhibit potent anti-cancer activity. BFAA has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,2,5-dithiazepan-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2OS2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-19-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRZGCPHCQOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)
![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)